4-(1-Pyrrolidinyl)benzaldehyde
Overview
Description
4-(1-Pyrrolidinyl)benzaldehyde is a chemical compound with the molecular formula C11H13NO . It has an average mass of 175.227 Da and a monoisotopic mass of 175.099716 Da . It is also known by other names such as 4-(1-Pyrrolidino)benzaldehyde, 4-(1-Pyrrolidinyl)benzaldehyd, and 4-Pyrrolidin-1-ylbenzaldehyde .
Synthesis Analysis
A novel diamine monomer, 4-[4-(1-pyrrolidinyl)phenyl]-2,6-bis(4-amino-phenyl)pyridine (PPAP), was synthesized using 4-(1-pyrrolidinyl)benzaldehyde as a starting material . Another synthesis method involved the creation of 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of 4-(1-Pyrrolidinyl)benzaldehyde consists of a benzaldehyde group attached to a pyrrolidine ring at the para position . The IUPAC Standard InChIKey for this compound is DATXHLPRESKQJK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-(1-Pyrrolidinyl)benzaldehyde is a solid substance with a yellow appearance . It has a molecular weight of 175.23 . The compound is considered to be harmful if swallowed, in contact with skin, or if inhaled .Scientific Research Applications
Synthesis in Anticancer Drug Development
4-(1-Pyrrolidinyl)benzaldehyde, as a water-soluble aldehyde, is an important intermediate in the synthesis of small molecule anticancer drugs. Its synthesis from commercially available terephthalaldehyde involves steps like acetal reaction, nucleophilic reaction, and hydrolysis reaction, yielding high total yields. This compound is key in developing new antitumor drugs with improved selectivity, efficiency, and safety (Zhang, Cao, Xu, & Wang, 2018).
Use in Macrocycle Synthesis
The compound plays a role in the synthesis of calix[4]phyrin macrocycles, which are achieved through the reaction of benzaldehyde with pyrrole and further condensation with acetone under acid catalysis conditions. These macrocycles have potential applications in various fields, including materials science and pharmaceuticals (Bucher, Seidel, Lynch, Kral, & Sessler, 2000).
Electrosynthesis Applications
The electrochemical reduction of benzaldehyde, including 4-(1-Pyrrolidinyl)benzaldehyde, has been studied in room-temperature ionic liquids. This research is significant for understanding the electrochemical behavior of benzaldehydes, which is relevant in various industrial and chemical synthesis processes (Doherty & Brooks, 2004).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-pyrrolidin-1-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h3-6,9H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATXHLPRESKQJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199942 | |
Record name | 4-(1-Pyrrolidinyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Pyrrolidinyl)benzaldehyde | |
CAS RN |
51980-54-2 | |
Record name | 4-(1-Pyrrolidinyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51980-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-Pyrrolidinyl)benzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051980542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(1-Pyrrolidinyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-pyrrolidinyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.319 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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